REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[C:11]([F:18])([F:17])C(OCC)=O.[F-:19].[K+]>CN(C)C=O.[Cu]I>[Cl:1][C:2]1[CH:7]=[C:6]([C:11]([F:18])([F:19])[F:17])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)I)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
copper(I) iodide
|
Quantity
|
49.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
116 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at internal temperature of 116° C. for 70 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
ADDITION
|
Details
|
Water (11 ml) and diethyl ether (110 ml) were added to the filtrate under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted again with diethyl ether (110 ml)
|
Type
|
WASH
|
Details
|
washed with saturated brine (110 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 135.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |